molecular formula C16H12O3 B2993294 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- CAS No. 20050-76-4

2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl-

Cat. No.: B2993294
CAS No.: 20050-76-4
M. Wt: 252.269
InChI Key: GHTXLYXNYNVWHU-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl-, also known as 7-hydroxy-5-methyl-3-phenyl-2H-chromen-2-one, is a compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyranone structure. This particular compound is notable for its potential biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- typically involves the condensation of phenolic compounds with β-keto esters under acidic or basic conditions. One common method includes the reaction of 7-hydroxy-4-methylcoumarin with phenylacetic acid in the presence of a catalyst such as piperidine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential use in developing anticoagulant drugs and anti-inflammatory agents.

    Industry: Utilized in the production of dyes and optical brighteners.

Mechanism of Action

The biological activity of 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- is primarily attributed to its ability to interact with various molecular targets. It can inhibit enzymes such as cyclooxygenase, thereby exerting anti-inflammatory effects. Additionally, it can scavenge free radicals, contributing to its antioxidant properties .

Comparison with Similar Compounds

Uniqueness: 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- is unique due to the combination of its hydroxy, methyl, and phenyl substituents, which contribute to its distinct chemical reactivity and biological activity .

Biological Activity

2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl-, commonly referred to as a coumarin derivative, is gaining attention for its diverse biological activities. This compound exhibits potential therapeutic applications due to its anti-inflammatory, antioxidant, and antimicrobial properties. Understanding its biological activity is crucial for developing new drugs and therapeutic agents.

Chemical Structure and Properties

The compound belongs to the coumarin family, characterized by a benzopyranone structure. Its molecular formula is C16H12O3C_{16}H_{12}O_{3}, with a molecular weight of approximately 252.26 g/mol. The structural features contribute significantly to its biological functions.

PropertyValue
Molecular FormulaC16H12O3C_{16}H_{12}O_{3}
Molecular Weight252.26 g/mol
Density1.289 g/cm³
Boiling Point472.1 °C
Flash Point206.7 °C

The biological activity of 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- is primarily attributed to its ability to interact with various molecular targets:

  • Antioxidant Activity : The compound can scavenge free radicals and chelate metal ions, thereby reducing oxidative stress.
  • Anti-inflammatory Effects : It inhibits enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response.
  • Antimicrobial Properties : Studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria.

Biological Evaluations

Recent studies have evaluated the biological activities of this compound through various assays:

  • Antioxidant Assays : The compound demonstrated strong free radical scavenging activity, comparable to established antioxidants.
  • Anti-inflammatory Studies : In vitro studies indicated that it effectively inhibited COX enzymes, leading to reduced inflammation markers.
  • Antimicrobial Activity : The compound showed significant inhibitory effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Case Studies

Several research articles highlight the biological activities of coumarin derivatives, including our compound of interest:

  • Study on Antioxidant Activity :
    • A study published in MDPI reported that the compound exhibited antioxidant properties through DPPH radical scavenging assays, showing a significant reduction in oxidative stress markers in cell cultures .
  • Anti-inflammatory Research :
    • Research demonstrated that the compound effectively reduced inflammation in animal models by inhibiting COX enzymes, suggesting potential for treating inflammatory diseases .
  • Antimicrobial Evaluation :
    • A comprehensive study indicated that 2H-1-Benzopyran-2-one derivatives displayed broad-spectrum antibacterial activity, outperforming some conventional antibiotics in certain assays .

Comparative Analysis with Similar Compounds

To understand the unique properties of 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl-, it is useful to compare it with related compounds:

CompoundAntioxidant ActivityAnti-inflammatory ActivityAntimicrobial Activity
7-HydroxycoumarinModerateLowModerate
7-MethoxycoumarinHighModerateLow
3-PhenylcoumarinLowLowHigh
2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl High High High

Properties

CAS No.

20050-76-4

Molecular Formula

C16H12O3

Molecular Weight

252.269

IUPAC Name

7-hydroxy-5-methyl-3-phenylchromen-2-one

InChI

InChI=1S/C16H12O3/c1-10-7-12(17)8-15-13(10)9-14(16(18)19-15)11-5-3-2-4-6-11/h2-9,17H,1H3

InChI Key

GHTXLYXNYNVWHU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C1C=C(C(=O)O2)C3=CC=CC=C3)O

solubility

not available

Origin of Product

United States

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